

A Technical Guide to 2-Isobutyrylcyclohexanone and Its Chemical Identity

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Compound of Interest

Compound Name: **2-Isobutyrylcyclohexanone**

Cat. No.: **B1365007**

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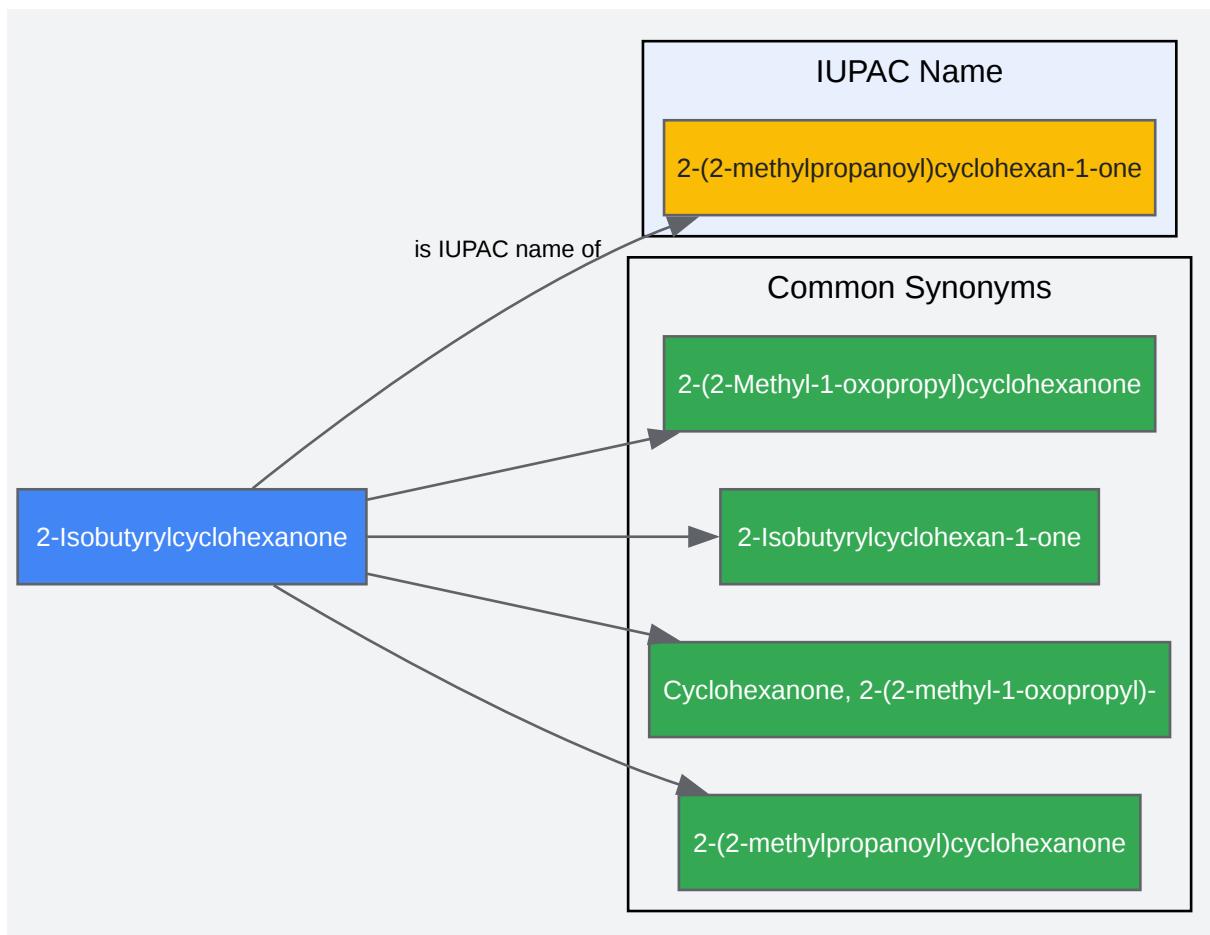
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Isobutyrylcyclohexanone**, a ketone derivative with applications in organic synthesis. This document consolidates available data on its nomenclature, chemical properties, and general analytical and synthetic methodologies.

Nomenclature and Synonyms

2-Isobutyrylcyclohexanone is known by several alternative names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for effective literature searching and chemical sourcing. The primary IUPAC name for this compound is 2-(2-methylpropanoyl)cyclohexan-1-one.^{[1][2]} Other commonly used synonyms are listed in the table below.

A logical diagram illustrating the relationship between the primary name and its various synonyms is provided below.



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Caption: Relationship between the common name and synonyms of **2-Isobutyrylcyclohexanone**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Isobutyrylcyclohexanone** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

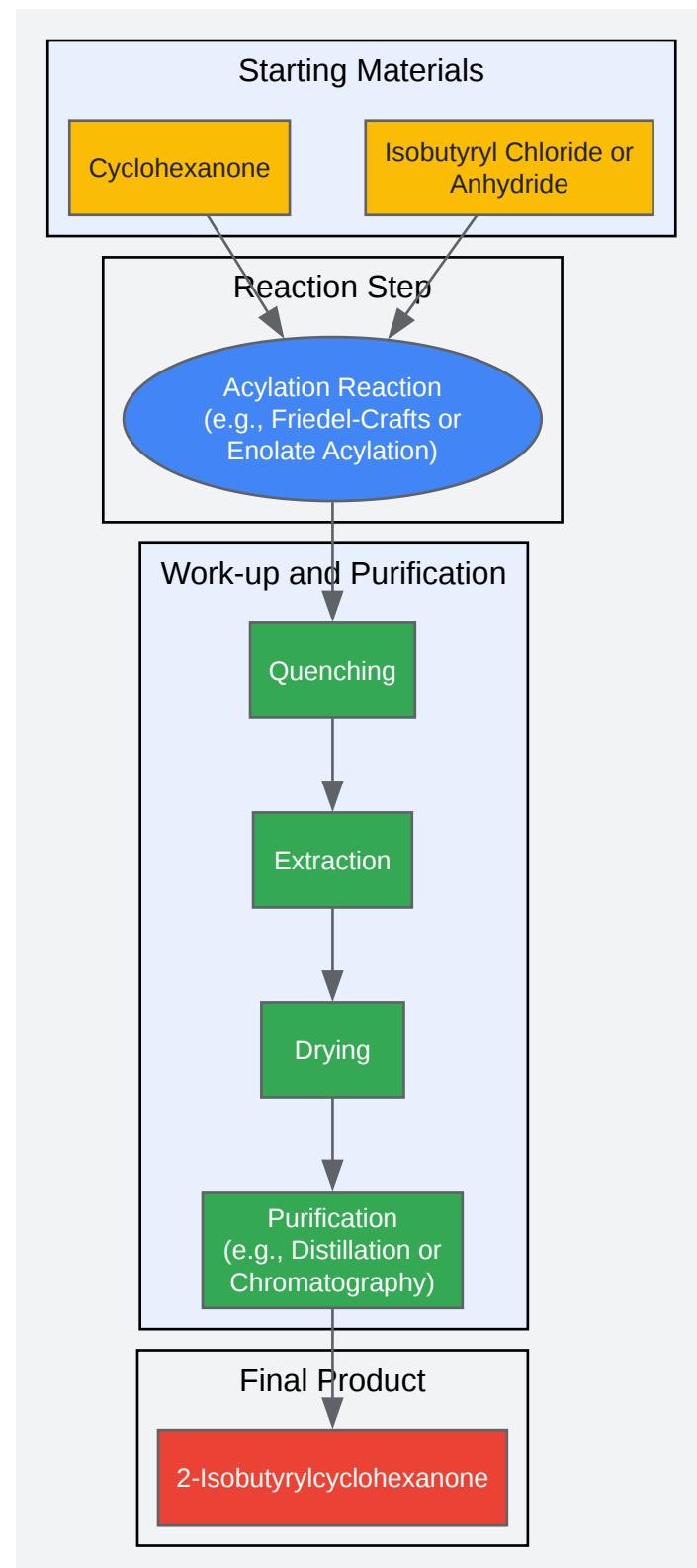
Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₆ O ₂	[1] [3]
Molecular Weight	168.23 g/mol	[1] [3] [4]
CAS Number	39207-65-3	[3] [4] [5]
Appearance	Colorless to light orange/yellow clear liquid	[6]
Purity	≥95% - 97%	[3] [7]
Density	1.0076 g/mL at 25 °C	[4] [8]
Refractive Index	n _{20/D} 1.5006	[4] [8]
Flash Point	104.4 °C (219.9 °F) - closed cup	[4] [9]
SMILES	CC(C)C(=O)C1CCCCC1=O	[1] [4]
InChI	1S/C10H16O2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h7-8H,3-6H2,1-2H3	[1] [4]
InChIKey	PFOYYSGBGILOQZ-UHFFFAOYSA-N	[1] [4]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of **2-Isobutryl cyclohexanone** are not readily available in peer-reviewed literature, general methodologies for similar compounds can be adapted.

General Synthetic Approach

A plausible synthetic route to **2-Isobutryl cyclohexanone** involves the acylation of cyclohexanone. A general workflow for such a synthesis is outlined below.



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Caption: A generalized workflow for the synthesis of **2-Isobutyrylcyclohexanone**.

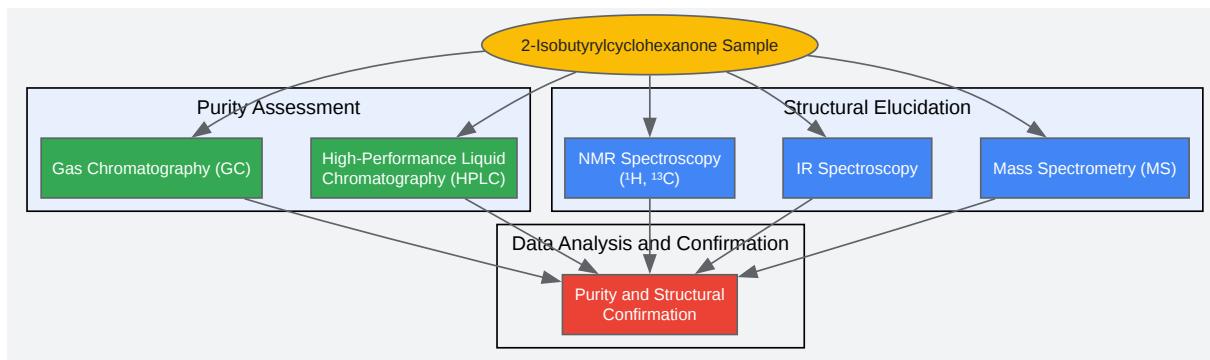
A typical procedure would involve the deprotonation of cyclohexanone to form an enolate, followed by reaction with an isobutyryl electrophile such as isobutyryl chloride or isobutyric anhydride. The reaction would then be quenched, and the product extracted, dried, and purified, likely by vacuum distillation or column chromatography.

Analytical Methods

The purity and identity of **2-Isobutyrylcyclohexanone** can be determined using standard analytical techniques.

- Gas Chromatography (GC): GC is a suitable method for assessing the purity of this volatile compound. A non-polar or medium-polarity capillary column would likely be used with a flame ionization detector (FID).
- High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for purity analysis, particularly if the compound is less volatile or thermally labile. A reversed-phase C18 column with a mobile phase of acetonitrile and water would be a common starting point.
- Spectroscopic Methods:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for structural confirmation.
 - Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic carbonyl (C=O) stretching frequencies for the ketone and the isobutyryl group.
 - Mass Spectrometry (MS): MS would confirm the molecular weight and provide information on the fragmentation pattern.

A general workflow for the analytical characterization is depicted below.

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Caption: General analytical workflow for the characterization of **2-Isobutyrylcyclohexanone**.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing specific biological activities or involvement in signaling pathways for **2-Isobutyrylcyclohexanone**. Further research is required to elucidate any potential pharmacological or biological effects of this compound.

Safety Information

2-Isobutyrylcyclohexanone is classified as harmful if swallowed and causes serious eye irritation.^{[4][9]} Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

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